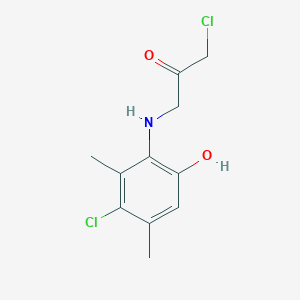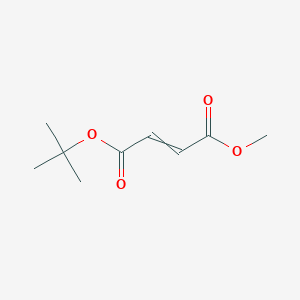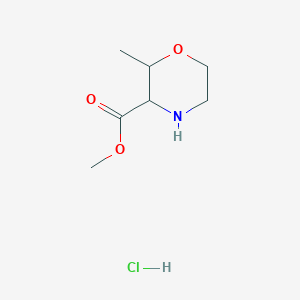![molecular formula C12H11NO2 B12450649 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is an organic compound that features a furan ring and a phenol group connected through a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 5-methylfurfural and 2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The phenol group can participate in redox reactions, while the Schiff base linkage may facilitate binding to metal ions or other biomolecules.
Comparaison Avec Des Composés Similaires
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline
Comparison:
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is unique due to the presence of both a phenol group and a furan ring, which can participate in a variety of chemical reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid has an additional carboxylic acid group, which can enhance its solubility and reactivity.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde contains an aldehyde group, making it more reactive in condensation reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline has an amine group, which can participate in further amide or imine formation reactions.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-[(5-methylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C12H11NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h2-8,14H,1H3 |
Clé InChI |
CIGQPLCXRVHUMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)

![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)

![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)



![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12450641.png)
